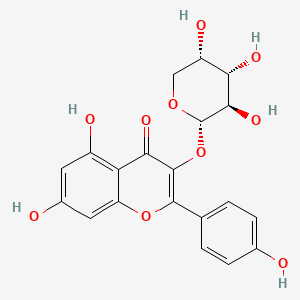

Kaempferol 3-O-arabinoside

概要

準備方法

合成経路と反応条件

ケンフェロール 3-O-アラビノシドは、ケンフェロール配糖体の酵素加水分解によって合成することができます。 例えば、ケンフェロール 3-O-ルチノシドは、β-グルコシダーゼおよび/またはα-L-ラムノシダーゼを使用してケンフェロールに加水分解できます . この方法は環境に優しく効率的です。

工業生産方法

ケンフェロール 3-O-アラビノシドの工業生産は、一般的に植物源からの抽出を伴います。 ネクトランドラ・ヒフアの葉は一般的な供給源であり、化合物は酢酸エチル画分から単離されます . 抽出プロセスには、溶媒抽出とクロマトグラフィーなどの精製手順が含まれます。

化学反応の分析

反応の種類

ケンフェロール 3-O-アラビノシドは、以下の反応を含むさまざまな化学反応を受けます。

酸化: この反応は、キノンなどの酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、ケンフェロール 3-O-アラビノシドを対応するジヒドロ誘導体に変換することができます。

置換: 置換反応は、ヒドロキシル基で起こり、さまざまな誘導体の形成につながる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます .

主な生成物

これらの反応から生成される主な生成物には、酸化誘導体、ジヒドロ誘導体、および置換されたケンフェロール配糖体が含まれます .

科学的研究の応用

ケンフェロール 3-O-アラビノシドは、幅広い科学的研究に適用されます。

科学的研究の応用

Kaempferol 3-O-arabinoside has a wide range of scientific research applications:

作用機序

ケンフェロール 3-O-アラビノシドは、いくつかの分子メカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルをスカベンジし、抗酸化酵素をアップレギュレートすることにより、酸化ストレスを軽減します.

抗炎症活性: 化合物は、炎症性サイトカインとメディエーターの産生を阻害します.

抗がん活性: カスパーゼ経路やJAK-STAT3経路などのさまざまなシグナル伝達経路を調節することにより、がん細胞のアポトーシスを誘導します.

類似の化合物との比較

ケンフェロール 3-O-アラビノシドは、特定の糖部分と生物学的活性のために、フラボノイド配糖体の中でユニークです。類似の化合物には、以下のものがあります。

ケンフェロール 3-O-ラムノシド: 糖部分が異なるが、同様の抗酸化特性を持つ別の配糖体.

ケンフェロール 3-O-キシロシド: 同様の生物学的活性を持つが、糖成分が異なる.

ケルセチン 3-O-グルコシド: 比較可能な抗酸化および抗炎症特性を持つ関連するフラボノイド配糖体.

これらの化合物は、類似のコア構造を共有していますが、糖部分が異なるため、生物学的活性と用途が異なります。

類似化合物との比較

Kaempferol 3-O-arabinoside is unique among flavonoid glycosides due to its specific sugar moiety and biological activities. Similar compounds include:

Kaempferol 3-O-rhamnoside: Another glycoside with similar antioxidant properties but different sugar moiety.

Kaempferol 3-O-xyloside: Exhibits similar biological activities but differs in its sugar component.

Quercetin 3-O-glucoside: A related flavonoid glycoside with comparable antioxidant and anti-inflammatory properties.

These compounds share similar core structures but differ in their sugar moieties, leading to variations in their biological activities and applications.

生物活性

Kaempferol 3-O-arabinoside, a flavonol glycoside, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound is derived from kaempferol, a naturally occurring flavonoid found in various plants. It is characterized by the presence of an arabinose sugar moiety attached to the kaempferol structure. This modification influences its biological activity compared to other kaempferol glycosides.

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Anticancer Properties :

Pharmacological Activities

Study on Antioxidant and Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The compound also downregulated the expression of inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as a therapeutic agent for skin protection .

Impact on Cancer Cell Lines

In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. Additionally, it was found to reduce the expression of anti-apoptotic proteins such as Bcl-2, further supporting its anticancer potential .

Effects on Plant Physiology

Research has also explored the role of this compound in plant physiology. It has been found to regulate pollen tube growth through modulation of auxin transport and calcium signaling pathways. This suggests that the compound may play a critical role in reproductive processes in plants .

Comparison with Similar Compounds

This compound shares structural similarities with other flavonoid glycosides but differs in its sugar moiety, which affects its biological properties:

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346052 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99882-10-7 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99882-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Kaempferol 3-O-arabinoside?

A1: this compound has been isolated from various plant sources, including:

- Leaves: Karwinskia humboldtiana [], Eranthis longistipitata [], Lindera aggregate [], Geranium eriostemon [], Vicia faba [], Pinus koraiensis []

- Petals: Rosa damascena []

Q2: What is the chemical structure of this compound?

A2: this compound is a flavonol glycoside. It consists of the flavonol kaempferol, with an arabinose sugar moiety attached to the 3-hydroxyl group.

Q3: Has the presence of this compound been confirmed in specific plant extracts using analytical techniques?

A3: Yes, researchers have employed techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm the presence of this compound in plant extracts. For instance, in a study on Pinus koraiensis leaf extracts, researchers identified this compound through TLC and HPLC analysis, coupled with Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS) for structural confirmation [].

Q4: What are the reported biological activities of this compound?

A4: While research on this compound is ongoing, studies suggest it might possess the following activities:

- Antioxidant: It exhibited potent antioxidant activity in Pinus koraiensis leaf extracts, scavenging free radicals and reactive oxygen species [].

- Cytoprotective: The compound demonstrated cellular membrane protective effects against reactive oxygen species-induced damage in human erythrocytes [].

Q5: How does the presence of this compound in Rosa damascena contribute to its properties?

A5: Rosa damascena is traditionally recognized for its cooling, soothing, astringent, and anti-inflammatory effects []. While the specific contribution of this compound to these effects is unclear, its presence, alongside other flavonol glycosides like quercetin-3-O-glucoside and kaempferol-3-O-rhamnoside, suggests a potential synergistic role in the overall bioactivity of the plant [].

Q6: Can this compound be used as a marker for plant identification?

A6: While not exclusively a marker, this compound's presence can contribute to distinguishing between plant species and cultivars. For example, researchers used Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) to create "Flower Flavonoid RP-HPLC Fingerprints," which helped differentiate between 44 Rosa cultivars []. These fingerprints, acting like "Computer Flower Flavonoid Identity Cards," leverage the unique flavonoid profiles, including this compound, for cultivar recognition [].

Q7: Are there any studies investigating the impact of processing on this compound content in food sources?

A7: Yes, a study examined the effect of different cooking methods on the phytochemical content of Vicia faba (faba bean) leaves, which contain this compound []. Interestingly, roasting specifically increased the content of flavonols, including a 28% increase in a related compound, Kaempferol-3-O-arabinoside-7-O-rhamnoside []. This finding suggests that specific culinary practices might enhance the bioavailability of certain flavonoids in food.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。